molecular formula C21H18BrN3O6S2 B11419468 Ethyl 2-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate

Ethyl 2-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B11419468
M. Wt: 552.4 g/mol
InChI Key: IQDHEYWWDPJVSV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate (CAS: 893789-43-0) is a structurally complex small molecule featuring multiple pharmacologically relevant functional groups. Its core consists of a dihydropyrimidinone ring substituted with a 4-bromobenzenesulfonyl group at position 5, a thioacetamide linker bridging to a benzoate ester moiety, and an ethyl ester at the ortho position of the benzene ring.

Properties

Molecular Formula

C21H18BrN3O6S2

Molecular Weight

552.4 g/mol

IUPAC Name

ethyl 2-[[2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H18BrN3O6S2/c1-2-31-20(28)15-5-3-4-6-16(15)24-18(26)12-32-21-23-11-17(19(27)25-21)33(29,30)14-9-7-13(22)8-10-14/h3-11H,2,12H2,1H3,(H,24,26)(H,23,25,27)

InChI Key

IQDHEYWWDPJVSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.

    Bromination: The bromine atom is introduced through bromination reactions, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Esterification: The final esterification step involves the reaction of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines by targeting specific enzymes involved in cell proliferation . The compound's ability to interact with biological targets makes it a candidate for further investigation in drug development.

Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor. For instance, derivatives of related sulfonamide compounds have been evaluated for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase . These enzymes are crucial in metabolic pathways associated with diabetes and neurodegenerative diseases, respectively. This compound's structure suggests potential interactions that warrant detailed kinetic studies.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution . Researchers can utilize this compound to create derivatives with enhanced properties or novel functionalities.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of related compounds, researchers synthesized derivatives of this compound. These derivatives were tested against several cancer cell lines. The results indicated that certain modifications to the compound's structure significantly increased its cytotoxicity against breast cancer cells .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of sulfonamide derivatives similar to this compound. The study found that these compounds effectively inhibited α-glucosidase activity in vitro, suggesting their potential use in managing type 2 diabetes .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The pyrimidine ring may also participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of a sulfonylpyrimidinone core, thioether linkage, and esterified benzoate. Below is a comparative analysis with structurally or functionally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Feature Ethyl 2-(2-{[5-(4-Bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate Analog 1: 5-(4-Chlorobenzenesulfonyl) variant Analog 2: Thioether replaced with ether (-O-) Analog 3: Benzoate ester replaced with carboxylic acid
Sulfonyl Group 4-Bromobenzenesulfonyl (strong electron-withdrawing, halogen bonding) 4-Chlorobenzenesulfonyl (less polarizable) Same as target compound Same as target compound
Linker Thioacetamide (-S-CH2-CO-NH-) Thioacetamide Ether (-O-CH2-CO-NH-) Thioacetamide
Ester/Acid Ethyl benzoate (lipophilic, prodrug potential) Ethyl benzoate Ethyl benzoate Carboxylic acid (hydrophilic, ionizable)
Bioactivity Limited published data; hypothesized kinase inhibition or antimicrobial activity Higher metabolic stability (Cl vs. Br) Reduced cellular permeability (polar ether) Enhanced solubility but lower membrane diffusion

Key Findings from Structural Analogues

Bromine’s larger atomic radius may enhance halogen bonding with protein residues, as seen in kinase inhibitors like imatinib derivatives . Conversely, chloro-substituted analogues often exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation.

Linker Modifications :

  • Substituting the thioether with an ether group (Analog 2) increases polarity, reducing passive diffusion across lipid membranes. Thioethers generally confer higher lipophilicity and resistance to enzymatic cleavage compared to ethers.

Ester vs. Carboxylic Acid :

  • The ethyl ester in the target compound likely acts as a prodrug, masking the carboxylic acid’s charge to enhance oral bioavailability. Analog 3’s free acid form would exhibit higher aqueous solubility but require active transport for absorption.

Notes on Evidence Limitations

  • The provided evidence lacks experimental data (e.g., IC50 values, crystallographic coordinates) for direct comparisons.
  • Further studies should prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) and computational modeling (docking with kinase domains) to validate hypothesized mechanisms.

Biological Activity

Ethyl 2-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate, also known as C716-0603, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, examining its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented by the following molecular formula:

  • Molecular Formula : C21H18BrN3O6S2
  • IUPAC Name : this compound
  • SMILES : CCOC(c(cccc1)c1NC(CSC(NC1=O)=NC=C1S(c(cc1)ccc1Br)(=O)=O)=O)=O

This compound features a complex structure that includes a sulfonamide group and a pyrimidine derivative, which are often associated with various biological activities.

Research indicates that compounds similar to this compound may act through multiple pathways:

  • Inhibition of Kinase Activity : The presence of the sulfonamide group suggests potential inhibitory effects on specific kinases, which are crucial in various signaling pathways related to cell growth and proliferation .
  • Antimicrobial Properties : Some studies have shown that derivatives of pyrimidine exhibit antimicrobial activity, indicating that this compound may possess similar properties .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of pyrimidine derivatives, a compound structurally similar to this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting significant antimicrobial potential.

Case Study 2: Kinase Inhibition

Another study focused on the kinase inhibition properties of sulfonamide-based compounds found that certain derivatives effectively inhibited IKKβ kinase activity, which is implicated in inflammatory responses and cancer cell survival. The tested compounds exhibited IC50 values in the low micromolar range.

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